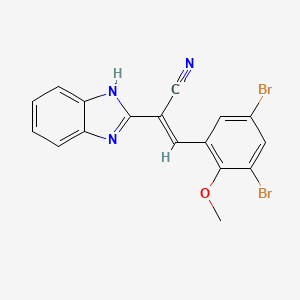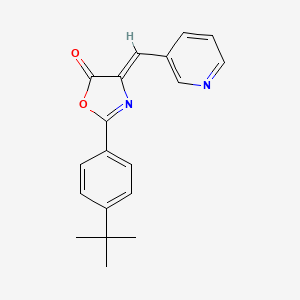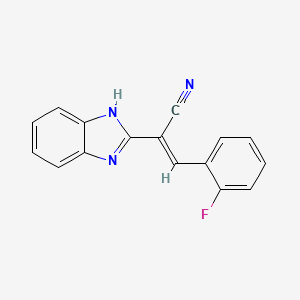
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE
Übersicht
Beschreibung
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a dibromo-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Coupling Reaction: The final step involves coupling the benzodiazole derivative with the dibromo-methoxyphenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds, converting them into amines or alkanes, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or acid, while reduction of double bonds can yield saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with benzodiazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to understand biological pathways and mechanisms.
Medicine
Medicinally, such compounds may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties. They can be used in drug discovery and development programs.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Wirkmechanismus
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,4-DICHLORO-5-METHOXYPHENYL)PROP-2-ENENITRILE
- (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIMETHOXY-2-BROMOPHENYL)PROP-2-ENENITRILE
Uniqueness
Compared to similar compounds, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE may exhibit unique properties due to the presence of both bromine atoms and the methoxy group. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct in its class.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N3O/c1-23-16-10(7-12(18)8-13(16)19)6-11(9-20)17-21-14-4-2-3-5-15(14)22-17/h2-8H,1H3,(H,21,22)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFVTZLIBILFF-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3847866.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3847874.png)


![5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3847903.png)
![4-benzyl-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3847912.png)
![3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B3847917.png)
![2-(2-chloro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3847923.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3847931.png)
![(5E)-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3847953.png)
![(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B3847965.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B3847972.png)
